L-Tartaric acid

Catalog No.
S544572
CAS No.
87-69-4
M.F
C4H6O6
H2C4H4O6
M. Wt
150.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tartaric acid

CAS Number

87-69-4

Product Name

L-Tartaric acid

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C4H6O6
H2C4H4O6

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N

SMILES

O=C(O)[C@H](O)[C@@H](O)C(O)=O

Solubility

2.96 M
582 mg/mL at 20 °C
soluble in water and alcohol; 1 gm in 0.8 ml water
1 g in 3 ml 95% alcohol (in ethanol)

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound L-Tartaric acid is 150.0164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.96 m582 mg/ml at 20 °csoluble in water and alcohol; 1 gm in 0.8 ml water1 g in 3 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759609. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. It belongs to the ontological category of tartaric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

L-tartaric acid's unique property lies in its ability to form diastereomers with other chiral molecules. Diastereomers are stereoisomers that are not mirror images. When L-tartaric acid interacts with a racemic mixture (a 50:50 mix of enantiomers) of another molecule, it preferentially binds to one enantiomer, forming a diastereomer complex. This difference in binding affinity allows scientists to separate the two enantiomers through techniques like chromatography or crystallization [].

Here's a specific example: L-tartaric acid is used in the resolution of racemic mixtures of amino acids. Amino acids are the building blocks of proteins, and their chirality plays a vital role in their function. By complexing L-tartaric acid with a racemic mixture of an amino acid, scientists can separate the L- and D-enantiomers, enabling further research on their individual properties [].

L-Tartaric Acid as a Chiral Building Block

Beyond separation techniques, L-tartaric acid serves as a valuable chiral building block in organic synthesis. Its well-defined structure and chirality make it a versatile starting material for the creation of other chiral molecules. Researchers can utilize L-tartaric acid to synthesize complex chiral compounds with specific biological or material properties [].

One example is the development of chiral catalysts. Catalysts are substances that accelerate chemical reactions without being consumed themselves. Chiral catalysts can be designed to selectively promote reactions involving specific enantiomers. L-tartaric acid can be incorporated into the design of these catalysts, leading to more efficient and enantioselective reactions [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder; Liquid; PelletsLargeCrystals
Colourless or translucent crystalline solid or white crystalline powder
Solid
colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste

XLogP3

-1.9

Exact Mass

150.0164

Appearance

Solid powder

Melting Point

173.625 °C
Between 168 °C and 170 °C
169°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W4888I119H

GHS Hazard Statements

Aggregated GHS information provided by 4581 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 45 of 4581 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 4536 of 4581 companies with hazard statement code(s):;
H302 (44.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (57.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (44.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (39.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (60.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tartaric Acid is primarily indicated in conditions like Antiscorbutic, Antiseptic.

Pharmacology

Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.
Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

133-37-9
87-69-4

Wikipedia

Tartaric acid
Tartrate
L-tartaric acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives
Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Buffering

General Manufacturing Information

All other chemical product and preparation manufacturing
Cyclic crude and intermediate manufacturing
Fabricated metal product manufacturing
Laboratory Use
Petroleum lubricating oil and grease manufacturing
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-: ACTIVE

Dates

Modify: 2023-08-15
1: Tang SC, Yang JH. Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules. 2018 Apr 10;23(4). pii: E863. doi: 10.3390/molecules23040863. Review. PubMed PMID: 29642579.
2: Kotha S, Chakkapalli C. Application of Fischer Indolization under Green Conditions using Deep Eutectic Solvents. Chem Rec. 2017 Oct;17(10):1039-1058. doi: 10.1002/tcr.201600138. Epub 2017 Apr 5. Review. PubMed PMID: 28378920.
3: Hyun MH. Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. J Chromatogr A. 2016 Oct 7;1467:19-32. doi: 10.1016/j.chroma.2016.07.049. Epub 2016 Jul 20. Review. PubMed PMID: 27473514.
4: Bagi P, Ujj V, Czugler M, Fogassy E, Keglevich G. Resolution of P-stereogenic P-heterocycles via the formation of diastereomeric molecular and coordination complexes (a review). Dalton Trans. 2016 Feb 7;45(5):1823-42. doi: 10.1039/c5dt02999f. Epub 2015 Nov 13. Review. PubMed PMID: 26564410.
5: El Rayess Y, Mietton-Peuchot M. Membrane Technologies in Wine Industry: An Overview. Crit Rev Food Sci Nutr. 2016 Sep 9;56(12):2005-20. doi: 10.1080/10408398.2013.809566. Review. PubMed PMID: 25751507.
6: Lojková L, Vranová V, Rejšek K, Formánek P. Natural occurrence of enantiomers of organic compounds versus phytoremediations: should research on phytoremediations be revisited? A mini-review. Chirality. 2014 Jan;26(1):1-20. doi: 10.1002/chir.22255. Epub 2013 Nov 19. Review. PubMed PMID: 24249143.
7: Gal J. Molecular chirality: language, history, and significance. Top Curr Chem. 2013;340:1-20. doi: 10.1007/128_2013_435. Review. PubMed PMID: 23666078.
8: Asif M. Phytochemical study of polyphenols in Perilla Frutescens as an antioxidant. Avicenna J Phytomed. 2012 Fall;2(4):169-78. Review. PubMed PMID: 25050247; PubMed Central PMCID: PMC4075683.
9: Eisert WG. Dipyridamole in antithrombotic treatment. Adv Cardiol. 2012;47:78-86. doi: 10.1159/000338053. Epub 2012 Aug 9. Review. PubMed PMID: 22906904.
10: Mark AG, Forster M, Raval R. Recognition and ordering at surfaces: the importance of handedness and footedness. Chemphyschem. 2011 Jun 6;12(8):1474-80. doi: 10.1002/cphc.201001034. Epub 2011 Apr 27. Review. PubMed PMID: 21523877.
11: Bell SJ. A review of dietary fiber and health: focus on raisins. J Med Food. 2011 Sep;14(9):877-83. doi: 10.1089/jmf.2010.0215. Epub 2011 Apr 10. Review. PubMed PMID: 21476884.
12: Park HJ. Chemistry and pharmacological action of caffeoylquinic acid derivatives and pharmaceutical utilization of chwinamul (Korean Mountainous vegetable). Arch Pharm Res. 2010 Nov;33(11):1703-20. doi: 10.1007/s12272-010-1101-9. Epub 2010 Nov 30. Review. PubMed PMID: 21116772.
13: Wijeratne AB, Schug KA. Molecular recognition properties of tartrates and metal-tartrates in solution and gas phase. J Sep Sci. 2009 May;32(10):1537-47. doi: 10.1002/jssc.200900064. Review. PubMed PMID: 19391178.
14: Batarseh KI. Antimicrobial, in vitro and in vivo antineoplastic activities, mechanism of action, structural and thermal properties of a small-novel pharmaceutical organometallic chelate. Mini Rev Med Chem. 2009 Mar;9(3):293-9. Review. PubMed PMID: 19275721.
15: Scholz S, Williamson G. Interactions affecting the bioavailability of dietary polyphenols in vivo. Int J Vitam Nutr Res. 2007 May;77(3):224-35. Review. PubMed PMID: 18214024.
16: Hayashi M, Tomita M. Mechanistic analysis for drug permeation through intestinal membrane. Drug Metab Pharmacokinet. 2007 Apr;22(2):67-77. Review. PubMed PMID: 17495413.
17: Evangelou MW, Ebel M, Schaeffer A. Chelate assisted phytoextraction of heavy metals from soil. Effect, mechanism, toxicity, and fate of chelating agents. Chemosphere. 2007 Jun;68(6):989-1003. Epub 2007 Mar 8. Review. PubMed PMID: 17349677.
18: Debolt S, Melino V, Ford CM. Ascorbate as a biosynthetic precursor in plants. Ann Bot. 2007 Jan;99(1):3-8. Epub 2006 Nov 10. Review. PubMed PMID: 17098753; PubMed Central PMCID: PMC2802977.
19: Sato S, Kojima H. [Leukocyte acid phosphatase]. Nihon Rinsho. 2004 Dec;62 Suppl 12:777-80. Review. Japanese. PubMed PMID: 15658448.
20: Plank J. Applications of biopolymers and other biotechnological products in building materials. Appl Microbiol Biotechnol. 2004 Nov;66(1):1-9. Epub 2004 Oct 1. Review. PubMed PMID: 15459798.

Explore Compound Types